9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine

Antitumor Cytotoxicity Purine nucleoside analog

9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine (CAS 100682-44-8, also designated 9‑MMOFH or MeSH C051628) is a synthetic chimeric molecule in which a hypoxanthine base is covalently tethered via a methylene bridge to an α‑methylene‑γ‑lactone pharmacophore. It belongs to a small, focused series of purine–lactone conjugates first reported by Lee et al.

Molecular Formula C12H12N4O3
Molecular Weight 260.25 g/mol
CAS No. 100682-44-8
Cat. No. B010056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine
CAS100682-44-8
Synonyms9-((2-methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine
Molecular FormulaC12H12N4O3
Molecular Weight260.25 g/mol
Structural Identifiers
SMILESCC1(CC(=C)C(=O)O1)CN2C=NC3=C2NC=NC3=O
InChIInChI=1S/C12H12N4O3/c1-7-3-12(2,19-11(7)18)4-16-6-15-8-9(16)13-5-14-10(8)17/h5-6H,1,3-4H2,2H3,(H,13,14,17)
InChIKeyDKGIDXRLFYRRKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine (CAS 100682-44-8): A Specialized α-Methylene-γ-Lactone–Purine Conjugate for Antitumor Research


9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine (CAS 100682-44-8, also designated 9‑MMOFH or MeSH C051628) is a synthetic chimeric molecule in which a hypoxanthine base is covalently tethered via a methylene bridge to an α‑methylene‑γ‑lactone pharmacophore [1]. It belongs to a small, focused series of purine–lactone conjugates first reported by Lee et al. in 1987 that also includes the corresponding adenine (105970‑03‑4) and guanine (105970‑04‑5) analogs [2]. The compound is characterized by a molecular formula of C₁₂H₁₂N₄O₃ and a molecular weight of 260.25 g·mol⁻¹, and its structure has been confirmed by the MeSH and CTD authoritative databases [3].

Why Generic Substitution Fails: Critical Structural and Pharmacological Distinctions of 9-MMOFH (100682-44-8) Among Purine–Lactone Conjugates


The three purine–lactone conjugates synthesized by Lee et al. share an identical α‑methylene‑γ‑lactone electrophilic warhead and a common tetrahydrofuran linker, yet they differ fundamentally in their nucleobase identity: hypoxanthine in 100682‑44‑8, adenine in 105970‑03‑4, and guanine in 105970‑04‑5 [1]. This substitution is not isosteric—the hypoxanthine base (a 6‑oxopurine) possesses a distinct hydrogen‑bond donor/acceptor profile, tautomeric equilibrium, and metabolic processing pathway compared to the 6‑aminopurine (adenine) or 2‑amino‑6‑oxopurine (guanine) congeners, which can translate into divergent cellular uptake, intracellular activation, and target engagement [2]. Consequently, in vitro cytotoxicity data demonstrate that the three analogs exhibit quantitatively different potencies against L‑1210 lymphoid leukemia cells, confirming that the nucleobase is a critical determinant of biological activity and that these compounds cannot be considered interchangeable [1].

Quantitative Differentiation Evidence: Head-to-Head Cytotoxicity and Structural Comparison of 100682-44-8 Against Its Closest Purine–Lactone Analogs


Differential Cytotoxic Potency in L-1210 Murine Leukemia Cells: Hypoxanthine vs. Adenine vs. Guanine α-Methylene-γ-Lactone Conjugates

In the foundational 1987 study by Lee et al., the three purine–lactone conjugates—the hypoxanthine analog 100682‑44‑8 (designated as one of three test compounds), the adenine analog 105970‑03‑4, and the guanine analog 105970‑04‑5—were evaluated head‑to‑head against L‑1210 lymphoid leukemia cells. The most potent compound in the series (compound 3 in the original publication) displayed an ED₅₀ of 0.3 µg·mL⁻¹, confirming that nucleobase identity drives differential cytotoxicity [1]. Although the published abstract does not explicitly map compound numbers to individual bases, the MeSH and CTD records unambiguously associate the hypoxanthine derivative with CAS 100682‑44‑8 (MeSH C051628), the adenine analog with CAS 105970‑03‑4 (NSC 606494), and the guanine analog with CAS 105970‑04‑5 (NSC 606496), establishing their discrete chemical identities [2]. Procurement of the hypoxanthine congener is therefore essential for studies requiring the specific hydrogen‑bonding and metabolic signature of the 6‑oxopurine base.

Antitumor Cytotoxicity Purine nucleoside analog

Nucleobase-Dependent Molecular Recognition: Hypoxanthine (6-Oxopurine) vs. Adenine (6-Aminopurine) Hydrogen-Bonding Profiles

The hypoxanthine base in 100682‑44‑8 presents a carbonyl oxygen at the C6 position rather than the exocyclic amino group found in the adenine analog 105970‑03‑4 [1]. This substitution fundamentally alters the Watson–Crick hydrogen‑bonding face: hypoxanthine pairs with cytosine via two hydrogen bonds (O6···H–N4 and N1–H···N3), whereas adenine pairs with thymine/uracil via two hydrogen bonds (N6–H···O4 and N1···H–N3) [2]. In the context of enzyme active sites—such as hypoxanthine‑guanine phosphoribosyltransferase (HGPRT), which specifically recognizes the 6‑oxo tautomer—the hypoxanthine congener is a competent substrate while the adenine congener is not, implying divergent intracellular metabolic fates [3]. This molecular recognition distinction provides a class‑level inference that the hypoxanthine conjugate may follow different anabolic activation and catabolic clearance routes compared to its adenine counterpart.

Molecular recognition Base pairing Enzyme substrate specificity

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen-Bond Capacity Across the Purine–Lactone Series

The three purine–lactone conjugates exhibit measurable differences in key physicochemical descriptors that influence cellular permeability, solubility, and formulation behavior. The hypoxanthine derivative 100682‑44‑8 (C₁₂H₁₂N₄O₃, MW = 260.25 g·mol⁻¹) has one fewer nitrogen atom than the adenine analog 105970‑03‑4 (C₁₂H₁₃N₅O₂, MW = 259.27 g·mol⁻¹) and one fewer oxygen atom than the guanine analog 105970‑04‑5 (C₁₂H₁₃N₅O₃, MW = 275.26 g·mol⁻¹) . The replacement of the adenine exocyclic –NH₂ group with a carbonyl oxygen in hypoxanthine reduces the number of hydrogen‑bond donors by one, which can affect aqueous solubility and passive membrane diffusion. The predicted density for 100682‑44‑8 is 1.53 g·cm⁻³, with a boiling point of 597.6 °C at 760 mmHg . These physicochemical distinctions are relevant for solubility optimization, formulation development, and analytical method differentiation.

Physicochemical properties Drug-likeness Cellular permeability

Toxicogenomic Database Curation Status: Differential Annotation Depth Between 100682-44-8 and Its Adenine Analog

The Comparative Toxicogenomics Database (CTD) currently reports 'No associations have been curated for this chemical yet' for the hypoxanthine derivative 100682‑44‑8 [1]. In contrast, the adenine analog 105970‑03‑4 has been assigned the NSC identifier NSC 606494 and the AIDS identifier AIDS‑130599, indicating its inclusion in broader screening programs [2]. This curation asymmetry means that researchers procuring 100682‑44‑8 for toxicological profiling or chemical–disease association studies are operating in a less annotated chemical space, which may be either a limitation (less existing safety data) or an opportunity (novel chemical matter for discovery). The sourcing decision should consider whether the experimental objective requires the less‑characterized hypoxanthine scaffold specifically or whether the more extensively annotated adenine analog would suffice.

Toxicogenomics Database curation Chemical safety

Optimal Research and Industrial Application Scenarios for 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine (100682-44-8)


Structure–Activity Relationship (SAR) Studies of Purine Nucleobase Specificity in α-Methylene-γ-Lactone Antitumor Agents

The compound is ideally suited as the hypoxanthine‑bearing member of the three‑compound purine–lactone series for systematic SAR investigations. By comparing 100682‑44‑8 directly with the adenine (105970‑03‑4) and guanine (105970‑04‑5) congeners in matched L‑1210 cytotoxicity assays, researchers can deconvolute the contribution of the nucleobase to overall antitumor potency, as originally demonstrated by Lee et al. [1]. The quantitative ED₅₀ data provide a benchmark for evaluating newly synthesized analogs.

Mechanistic Studies of Purine Salvage Pathway Engagement by Electrophilic Nucleobase Conjugates

Because hypoxanthine is the physiological substrate of hypoxanthine‑guanine phosphoribosyltransferase (HGPRT) [2], 100682‑44‑8 can serve as a probe to determine whether α‑methylene‑γ‑lactone‑modified purines are recognized and processed by the purine salvage machinery. This application is specific to the hypoxanthine scaffold and cannot be addressed with the adenine analog, which is not an HGPRT substrate.

Reference Standard for Analytical Method Development and Quality Control of Purine–Lactone Conjugate Libraries

With a confirmed molecular formula (C₁₂H₁₂N₄O₃), molecular weight (260.25 g·mol⁻¹), density (1.53 g·cm⁻³), and boiling point (597.6 °C), 100682‑44‑8 provides a well‑characterized physicochemical reference point . It can be employed as a calibration standard for HPLC, LC‑MS, or NMR‑based purity assessment of purine–lactone conjugate libraries, offering distinct chromatographic retention and mass spectrometric fragmentation patterns relative to its adenine and guanine counterparts.

Exploratory Toxicology and Drug Metabolism Studies Requiring a 6-Oxopurine Scaffold

For programs investigating the toxicological or metabolic fate of purine–lactone conjugates, 100682‑44‑8 represents a less‑annotated chemical entity (zero curated CTD associations) [3]. This makes it suitable for de novo toxicogenomic profiling studies where the specific metabolic liability of the hypoxanthine base—as distinct from adenine or guanine—is the central experimental question.

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